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Compound of Interest

Compound Name: 1-Phenylbut-3-yn-2-ol

Cat. No.: B1354260 Get Quote

1-Phenylbut-3-yn-2-ol is a secondary propargylic alcohol, a class of organic compounds

renowned for their utility as versatile intermediates in asymmetric synthesis.[1] Its structure is

characterized by a phenyl group, a hydroxyl group, and a terminal alkyne, which provide

multiple reactive sites for constructing more complex molecular architectures. The presence of

a chiral center at the carbon bearing the hydroxyl group (C-2) makes it a particularly valuable

synthon for the stereoselective synthesis of pharmaceutical agents and other biologically active

molecules. This guide, intended for researchers and drug development professionals, offers a

comprehensive overview of its synthesis, properties, reactivity, and analytical characterization,

grounded in established chemical principles and methodologies.

Physicochemical and Structural Properties
1-Phenylbut-3-yn-2-ol is a stable compound at room temperature.[2] Its core identity is

defined by the unique spatial arrangement of its functional groups, which dictates its reactivity

and physical characteristics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1354260?utm_src=pdf-interest
https://www.benchchem.com/product/b1354260?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ja993838z
https://www.benchchem.com/product/b1354260?utm_src=pdf-body
https://www.biosynth.com/p/EAA37823/4378-23-8-1-phenylbut-3-yn-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

IUPAC Name 1-phenylbut-3-yn-2-ol [3]

CAS Number 4378-23-8 [2][3][4]

Molecular Formula C₁₀H₁₀O [2][3][4]

Molecular Weight 146.19 g/mol [2][3]

Purity ≥95% (Typical)

SMILES C#CC(CC1=CC=CC=C1)O [2][3]

InChIKey
OCGGBKUCKYBJSC-

UHFFFAOYSA-N
[3]

Calculated LogP 1.713 [5]

Synthesis: The Alkynylation of Aldehydes
The primary route to synthesizing 1-Phenylbut-3-yn-2-ol, like other secondary propargylic

alcohols, is through the nucleophilic addition of a terminal alkyne to an aldehyde.[1][6] This C-C

bond-forming reaction, often referred to as alkynylation, is a cornerstone of modern organic

synthesis.

Core Mechanistic Pathway: The Grignard Reaction
A classic and robust method for this transformation involves the use of a Grignard reagent. The

process can be conceptually broken down into two key steps:

Deprotonation of the Alkyne: A terminal alkyne, such as acetylene, possesses a weakly

acidic proton (pKa ≈ 25). A strong base, like a Grignard reagent (e.g., ethylmagnesium

bromide), is used to deprotonate the alkyne, generating a highly nucleophilic magnesium

acetylide intermediate.[7][8]

Nucleophilic Attack: The resulting acetylide anion attacks the electrophilic carbonyl carbon of

an aldehyde, in this case, 2-phenylacetaldehyde. This addition reaction breaks the carbonyl

π-bond, forming a magnesium alkoxide intermediate.
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Protonation/Workup: A final aqueous acidic workup (e.g., with dilute HCl or NH₄Cl)

protonates the alkoxide to yield the final product, 1-Phenylbut-3-yn-2-ol.[7]

The causality behind this experimental design lies in the inherent polarity of the reagents. The

Grignard reagent inverts the polarity of the carbon atom it is attached to, making it a potent

nucleophile (a carbanion equivalent). The carbonyl carbon of the aldehyde is inherently

electrophilic due to the electronegativity of the oxygen atom. This electronic mismatch drives

the formation of the new carbon-carbon bond.
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Figure 1: Grignard Synthesis of 1-Phenylbut-3-yn-2-ol
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Caption: Figure 1: Grignard Synthesis of 1-Phenylbut-3-yn-2-ol

Asymmetric Synthesis
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For applications in drug development, achieving high enantiomeric purity is critical. Chiral

catalysts or additives can be employed to direct the alkynylation reaction to selectively produce

one enantiomer over the other. For instance, the use of chiral ligands like (+)-N-

methylephedrine in conjunction with zinc triflate (Zn(OTf)₂) can facilitate the enantioselective

addition of terminal alkynes to aldehydes with high enantiomeric excess (ee).[1][9]

Experimental Protocol: Grignard Synthesis
This protocol is a representative, self-validating system for the synthesis of 1-Phenylbut-3-yn-
2-ol. Each step includes checks and expected observations to ensure the reaction is

proceeding correctly.

Materials:

Magnesium turnings

Ethyl bromide

Anhydrous diethyl ether or Tetrahydrofuran (THF)

Acetylene gas

2-Phenylacetaldehyde

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

Grignard Reagent Preparation:

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add

magnesium turnings.
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Add a solution of ethyl bromide in anhydrous ether dropwise to initiate the reaction.

Successful initiation is marked by gentle refluxing and the disappearance of the

magnesium.

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure

complete formation of ethylmagnesium bromide. The solution should be cloudy gray.

Acetylide Formation:

While maintaining an inert atmosphere, bubble dry acetylene gas through the prepared

Grignard solution. The reaction is exothermic. Vigorous gas evolution (ethane) will be

observed.

Continue bubbling acetylene until the gas evolution ceases, indicating the complete

formation of the ethynylmagnesium bromide solution.

Alkynylation Reaction:

Cool the acetylide solution in an ice bath to 0 °C.

Slowly add a solution of 2-phenylacetaldehyde in anhydrous ether dropwise via an

addition funnel. Maintain the temperature below 10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification:

Carefully quench the reaction by slowly pouring it over an ice-cold saturated solution of

NH₄Cl.

Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the solvent under reduced pressure to yield the

crude product.
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Purify the crude oil via silica gel column chromatography to obtain pure 1-Phenylbut-3-
yn-2-ol.

Reactivity and Synthetic Applications
The bifunctional nature of 1-Phenylbut-3-yn-2-ol makes it a valuable precursor for a wide

array of more complex molecules.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylbut-

3-yn-2-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a

Swern oxidation.

Rearrangement Reactions: Substituted propargylic alcohols can undergo catalyzed

rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated

carbonyl compounds.[10]

Cycloadditions: The terminal alkyne is a prime functional group for "click chemistry,"

particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-

triazoles. This reaction is widely used in drug discovery and bioconjugation.[11]

Intermediate in Pharmaceutical Synthesis: Chiral propargylic alcohols are key starting

materials in the synthesis of numerous natural products and pharmaceutical agents.[1] While

specific drug synthesis pathways starting directly from 1-Phenylbut-3-yn-2-ol are

proprietary, its structural motif is common in precursors to complex therapeutic molecules.
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Figure 2: Key Reactions of 1-Phenylbut-3-yn-2-ol
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Caption: Figure 2: Key Reactions of 1-Phenylbut-3-yn-2-ol

Analytical Characterization
Confirming the identity and purity of 1-Phenylbut-3-yn-2-ol requires a combination of

spectroscopic techniques.
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Technique Expected Observations

¹H NMR

Signals corresponding to the terminal alkyne

proton (≡C-H), the proton on the carbon bearing

the alcohol (CH-OH), the benzylic protons (-

CH₂-), and the aromatic protons of the phenyl

ring.

¹³C NMR

Distinct peaks for the two sp-hybridized alkyne

carbons, the carbon bearing the hydroxyl group,

the benzylic carbon, and the carbons of the

aromatic ring.[3]

Mass Spec. (GC-MS)

A molecular ion peak corresponding to the

molecular weight (146.19 g/mol ) and

characteristic fragmentation patterns.[3][12]

IR Spectroscopy

Characteristic absorption bands for the O-H

stretch (broad, ~3300 cm⁻¹), the terminal alkyne

C-H stretch (~3300 cm⁻¹, sharp), the C≡C triple

bond stretch (~2100 cm⁻¹, weak), and C-H

stretches for the aromatic ring.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 1-Phenylbut-3-yn-2-ol presents several hazards.

GHS Hazard Statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Handling and Storage:
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Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face

shield when handling.

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.

First Aid: In case of contact, wash skin thoroughly. If inhaled, move to fresh air. If in eyes,

rinse cautiously with water for several minutes.

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked

up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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